molecular formula C8H17ClN4O B1445750 (1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride CAS No. 1824269-06-8

(1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Cat. No. B1445750
CAS RN: 1824269-06-8
M. Wt: 220.7 g/mol
InChI Key: GXXCRTFQQAIWIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride” is a chemical compound with the molecular formula C8H17ClN4O and a molecular weight of 220.70 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a triazole ring attached to a methanol group and a 2-amino-3-methylbutyl group . More detailed structural analysis such as NMR, HPLC, LC-MS, UPLC can be found in the product documentation .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 220.70 .

Scientific Research Applications

Pharmaceuticals: Antifungal and Antibacterial Agents

Triazole derivatives, including the compound , are known for their potent antifungal and antibacterial properties . They function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cell membrane formation, leading to the death of the pathogen. In antibacterial applications, triazoles can disrupt the synthesis of bacterial cell walls, making them effective against a range of Gram-positive and Gram-negative bacteria.

Anticancer Research

The triazole ring is a common motif in many anticancer agents . It can interact with various enzymes and receptors within cancer cells, leading to apoptosis or cell cycle arrest. The specific compound mentioned has potential applications in the design of novel anticancer drugs, where it could be used to improve the selectivity and potency of these therapeutic agents.

Antiviral Therapies

Triazole derivatives have shown promise as antiviral agents . They can mimic the structure of nucleosides and integrate into viral DNA or RNA, leading to chain termination during replication. This property makes them valuable in the research and development of treatments for viral infections.

Agricultural Chemicals

In agriculture, triazole compounds are used as fungicides to protect crops from fungal infections . They can be applied to seeds or foliage to prevent the growth of pathogenic fungi, thereby increasing crop yield and quality.

Material Science

The unique properties of triazoles, such as their thermal stability and ability to form coordination complexes with metals, make them suitable for applications in material science . They can be used in the synthesis of polymers, coatings, and other materials that require robust chemical structures.

Organic Synthesis and Catalysis

Triazoles are versatile intermediates in organic synthesis . They can participate in various chemical reactions, including cycloadditions, substitutions, and rearrangements. Additionally, triazole derivatives can act as ligands in catalysis, facilitating a wide range of chemical transformations.

properties

IUPAC Name

[1-(2-amino-3-methylbutyl)triazol-4-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O.ClH/c1-6(2)8(9)4-12-3-7(5-13)10-11-12;/h3,6,8,13H,4-5,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXCRTFQQAIWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=C(N=N1)CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 2
(1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 3
(1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 4
(1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 5
(1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Reactant of Route 6
(1-(2-amino-3-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

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